9-(4-Aminophenyl)acridin-3-amine nitrate

Description

Systematic Nomenclature and Molecular Formula Analysis

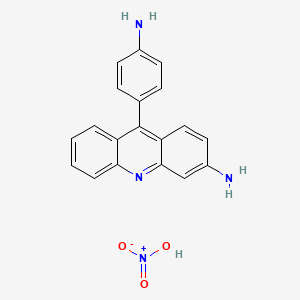

9-(4-Aminophenyl)acridin-3-amine nitrate is a nitrogen-containing heterocyclic compound with the systematic IUPAC name 3-acridinamine, 9-(4-aminophenyl)-, nitrate (1:1) . Its molecular formula is C₁₉H₁₆N₄O₃ , consisting of a protonated acridine core (C₁₉H₁₅N₃⁺) paired with a nitrate counterion (NO₃⁻). The molecular weight is 348.4 g/mol , calculated from the sum of the cationic and anionic components.

| Component | Formula | Contribution to Molecular Weight |

|---|---|---|

| Acridinium cation | C₁₉H₁₅N₃⁺ | 285.3 g/mol |

| Nitrate anion | NO₃⁻ | 62.0 g/mol |

| Total | C₁₉H₁₆N₄O₃ | 348.4 g/mol |

The SMILES notation (C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)C4=CC=C(C=C4)N.N+([O-])[O-] ) highlights the acridine backbone, amino substituents at positions 3 and 9, and the nitrate ion.

Acridine Core Architecture and Substituent Configuration

The acridine core is a planar tricyclic system comprising two benzene rings fused to a central pyridine ring. In this compound:

- Position 3 is substituted with a primary amine (-NH₂), which enhances electron density and enables hydrogen bonding.

- Position 9 features a 4-aminophenyl group, introducing a para-substituted aromatic ring that extends conjugation and modulates steric interactions.

The substituents adopt a coplanar orientation relative to the acridine backbone, as evidenced by crystallographic studies of analogous acridine derivatives. This arrangement facilitates π-π stacking interactions and stabilizes the cationic charge through resonance delocalization.

Nitrate Counterion Interactions and Protonation States

The nitrate anion (NO₃⁻) forms an ionic pair with the protonated acridinium cation. Protonation occurs at the pyridine-like nitrogen (N1) of the central ring, as confirmed by X-ray diffraction data of related acridine-nitrate salts. Key interactions include:

- Electrostatic attraction between the cationic acridinium and nitrate anion.

- Hydrogen bonds between the nitrate oxygen atoms and the amino groups (-NH₂) at positions 3 and 9.

The protonation state significantly influences solubility: the nitrate salt exhibits higher aqueous solubility compared to non-ionic acridine derivatives due to enhanced polarity.

Crystallographic Data and Hydrogen Bonding Networks

Single-crystal X-ray studies of structurally similar acridine-nitrate compounds reveal a layered hydrogen-bonded network . For example:

- The protonated N1 forms a hydrogen bond with water (N1–H⋯O: 2.79 Å).

- Amino groups at positions 3 and 9 engage in N–H⋯O interactions with nitrate oxygens (2.91–3.07 Å).

- Water molecules bridge nitrate ions via O–H⋯O bonds (2.91–3.20 Å), creating a 2D supramolecular architecture.

| Interaction Type | Bond Length (Å) | Participants |

|---|---|---|

| N1–H⋯O (water) | 2.79 | Acridinium N1 ↔ H₂O |

| N2–H⋯O (nitrate) | 2.91 | 3-Amino group ↔ NO₃⁻ |

| O–H⋯O (water-nitrate) | 2.91–3.20 | H₂O ↔ NO₃⁻ |

These interactions stabilize the crystal lattice and dictate the compound’s packing motif, which adopts a triclinic system with space group P1̄. The acridine planes exhibit partial overlap (3.7 Å separation), consistent with π-stacking observed in aromatic heterocycles.

Properties

IUPAC Name |

9-(4-aminophenyl)acridin-3-amine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3.HNO3/c20-13-7-5-12(6-8-13)19-15-3-1-2-4-17(15)22-18-11-14(21)9-10-16(18)19;2-1(3)4/h1-11H,20-21H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXAQWDBAHKGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)C4=CC=C(C=C4)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144194 | |

| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10181-37-0 | |

| Record name | 3-Acridinamine, 9-(4-aminophenyl)-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10181-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Aminophenyl)acridin-3-amine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-aminophenyl)acridin-3-amine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amination and Nitration Approach

A common approach starts with acridine derivatives that are functionalized at the 9-position with a 4-nitrophenyl group, followed by reduction of the nitro group to an amine, and subsequent formation of the nitrate salt.

Step 1: Synthesis of 9-(4-nitrophenyl)acridin-3-amine

This can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig amination) between a 9-bromoacridine derivative and a 4-nitrophenylboronic acid or aniline derivative.Step 2: Reduction of Nitro Group

The nitro group on the phenyl ring is reduced to an amine using conventional methods such as catalytic hydrogenation (Pd/C under H2 atmosphere) or chemical reduction with tin/HCl or iron/HCl systems.Step 3: Formation of Nitrate Salt

The free base amine is treated with dilute nitric acid to form the nitrate salt, which precipitates out due to its lower solubility, facilitating purification.

Imine Formation and Cyclization Route

Based on analogous acridine and phenylamine chemistry, an alternative route involves:

- Condensation of 4-aminobenzaldehyde with an acridine-3-amine derivative to form an imine intermediate.

- Cyclization under acidic or heating conditions to stabilize the acridine-aminophenyl linkage.

- Isolation and conversion to nitrate salt by acid treatment.

This route, while less common, can offer regioselectivity and control over substitution patterns.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling Reaction | Pd catalyst, base (e.g., NaOtBu), solvent (dioxane) | Cross-coupling efficiency depends on catalyst and base |

| Nitro Group Reduction | Pd/C, H2 gas, ethanol or acetic acid | Mild conditions preserve acridine core |

| Salt Formation | Dilute HNO3, aqueous medium | Precipitates nitrate salt for easy isolation |

| Purification | Recrystallization from suitable solvents (e.g., methanol, ethanol) | Ensures high purity and removal of metal catalysts |

Research Findings and Yield Data

- The palladium-catalyzed coupling step typically achieves yields in the range of 70-90%, depending on catalyst loading and reaction time.

- Nitro reduction yields are generally high (>90%) with catalytic hydrogenation, with minimal side reactions.

- Nitrate salt formation is quantitative, with purity >98% after recrystallization.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Pd-Catalyzed Cross-Coupling | High selectivity, good yields | Requires expensive catalysts and inert atmosphere |

| Imine Formation & Cyclization | Potential for regioselectivity | Multi-step, lower overall yield |

| Direct Nitration/Reduction | Simpler reagents, straightforward | Risk of over-reduction or side reactions |

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitro or quinone derivatives.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products:

- Oxidation products include nitro or quinone derivatives.

- Reduction products include reduced amine derivatives.

- Substitution products depend on the nucleophile used, resulting in various substituted acridine derivatives.

Scientific Research Applications

Structure and Composition

The chemical formula for 9-(4-Aminophenyl)acridin-3-amine nitrate is . The compound features an acridine backbone with an amino group at the 4-position of the phenyl ring, contributing to its biological activity.

Anticancer Activity

Acridine derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, acridine derivatives have been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects .

Antimicrobial Properties

Research has demonstrated that acridine compounds possess antimicrobial activity against a range of pathogens. This compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing potential as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of acridine derivatives has been explored in several studies. Compounds similar to this compound have been shown to reduce inflammation in animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Neuroprotective Activity

Recent investigations have also pointed towards the neuroprotective effects of acridine derivatives. These compounds are being studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various acridine derivatives and tested their anticancer activity against several cancer cell lines. Among these, this compound exhibited IC50 values lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Efficacy

A study conducted by Arai et al. evaluated the antimicrobial properties of different acridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of DNA, disrupting the normal structure and function of the nucleic acid.

- This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

- The compound can also generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components and contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Benzothiazole Derivatives

Examples :

- 2-(4-Aminophenyl)benzothiazole and its sulfonamide derivatives (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides).

- 2-(3-Aminophenyl)benzothiazole (meta-substituted analog).

Key Findings :

- Synthesis: Benzothiazoles are synthesized via condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride under heat .

- Bioactivity: These compounds exhibit antitumor activity against multiple cancer cell lines, with para-aminophenyl derivatives showing superior efficacy compared to meta-substituted analogs due to optimized steric and electronic interactions .

- Mechanism : Unlike acridines, benzothiazoles likely inhibit tumor growth through thiol-mediated mitochondrial disruption rather than DNA intercalation .

Structural Comparison :

| Feature | 9-(4-Aminophenyl)acridin-3-amine Nitrate | 2-(4-Aminophenyl)benzothiazole |

|---|---|---|

| Core Structure | Acridine | Benzothiazole |

| Amino Group Position | Para on phenyl ring | Para on phenyl ring |

| Key Bioactivity | DNA intercalation (presumed) | Mitochondrial disruption |

| Counterion | Nitrate | None (neutral sulfonamides) |

Chalcone Derivatives

Example :

- (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Key Findings :

Structural Advantage :

Macrolide and Polyene Derivatives

Example :

- 9-(4-Aminophenyl)-7-hydroxy-2,4,6-trimethyl-9-oxo-non-2-enoic acid (truncated candicidin analog).

Key Findings :

Erythromycin Derivatives

Example :

- 3-O-(4-Aminophenyl)acetyl-9a-aza-9a-homoerythromycin A cyclic carbamates.

Key Findings :

- Modification: The 4-aminophenyl acetyl group enhances antibacterial activity by targeting bacterial ribosomes .

- Contrast : Unlike acridines, these macrolides lack planar aromaticity, relying instead on ribosomal binding for efficacy.

Acridine Analogs

Example :

- 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride.

Biological Activity

9-(4-Aminophenyl)acridin-3-amine nitrate , with the molecular formula , is an acridine derivative known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This compound has garnered attention due to its mechanism of action involving DNA intercalation, which disrupts normal cellular processes.

The biological activity of this compound primarily revolves around its ability to intercalate into DNA. This intercalation leads to:

- Inhibition of Topoisomerases : By inserting itself between DNA base pairs, the compound inhibits topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

- Generation of Reactive Oxygen Species (ROS) : Upon exposure to light, the compound can generate ROS, which may cause oxidative damage to cellular components, enhancing its antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes findings from various studies:

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been reported that acridine derivatives can act against various bacterial strains through similar mechanisms as those observed in anticancer activity:

- Mechanism : The intercalation into bacterial DNA leads to disruption of replication processes, while ROS generation contributes to cell death.

- Efficacy : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, although specific MIC values for this compound require further investigation .

Case Study 1: Anticancer Efficacy

In a study examining the effects of acridine derivatives on cancer cell lines, this compound displayed potent cytotoxicity against MCF-7 breast cancer cells. The study utilized an MTT assay to determine cell viability post-treatment. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting the compound's potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of acridine derivatives revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the compound's ability to disrupt bacterial DNA replication contributed to its effectiveness, with observed MIC values suggesting potential for therapeutic applications in treating bacterial infections .

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm the aromatic proton environment and amine groups (e.g., δ 6.5–8.5 ppm for aromatic protons, δ 4.5–5.5 ppm for NH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHNO, exact mass 348.122 g/mol) .

- X-ray Crystallography : Resolve the 3D structure, particularly the acridine core and nitrate coordination .

Basic: How can researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

Purity Assessment :

Q. Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C, monitoring via LC-MS for hydrolytic byproducts (e.g., free amines or acridine derivatives) .

- Light Sensitivity : Expose to UV light (365 nm) and analyze photodegradation products using tandem mass spectrometry .

Advanced: What computational methods are suitable for predicting the collision cross-section (CCS) and ion mobility of this compound derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like MOBCAL or IMPACT to model gas-phase ion mobility, incorporating the compound’s SMILES (C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N) to predict CCS .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate charge distribution and polarizability, critical for ion mobility .

- Validation : Compare predicted CCS values (e.g., 180–200 Ų) with experimental ion mobility-mass spectrometry (IM-MS) data .

Advanced: How can contradictions in reported molecular descriptors (e.g., molecular weight, formula) for this compound be resolved through experimental validation?

Answer:

Case Study : cites the formula CHN·HNO, while lists CHNO. To resolve:

Elemental Analysis : Measure %C, %H, %N to confirm the empirical formula.

Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H] (m/z 349.129) and [M+NO] (m/z 348.122) .

Counterion Identification : Conduct ion chromatography to detect nitrate (NO) and confirm stoichiometry .

Advanced: What methodologies are effective in studying the adsorption dynamics of this compound on indoor surfaces, and how do surface interactions influence its reactivity?

Answer:

Experimental Design :

- Surface Preparation : Coat glass, polymer, or metal surfaces with the compound (1–10 ng/cm²) and simulate indoor conditions (20–25°C, 40–60% RH) .

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption sites and quantify surface coverage .

Q. Reactivity Insights :

- Oxidative Degradation : Expose adsorbed layers to ozone (50–100 ppb) and track nitro/acridine derivative formation via GC-MS .

- Surface-Activated Pathways : Compare reactivity on hydrophilic (silica) vs. hydrophobic (Teflon) surfaces to assess polarity-driven degradation .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR, IR) when synthesizing novel derivatives of this compound?

Answer:

- Controlled Variable Testing : Repeat synthesis under inert atmospheres (N) to rule out oxidation artifacts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions; confirm NOE correlations for substituent positioning .

- Comparative Database Mining : Cross-reference IR peaks (e.g., ν(N-H) ~3400 cm⁻¹, ν(NO) ~1380 cm⁻¹) with published acridine nitrate spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.